An In-Depth Technical Guide to the Synthesis Pathway of 12-Deoxy Roxithromycin
An In-Depth Technical Guide to the Synthesis Pathway of 12-Deoxy Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthesis pathway for 12-Deoxy Roxithromycin, an analogue of the macrolide antibiotic Roxithromycin. The synthesis is a multi-step process commencing with the selective deoxygenation of Erythromycin A at the C-12 position, followed by oximation at the C-9 position and subsequent etherification to yield the final product. This document outlines the probable experimental protocols, presents available quantitative data, and includes visualizations of the chemical transformations and workflows to support research and development in this area.
Synthesis Pathway Overview
The synthesis of 12-Deoxy Roxithromycin can be conceptually divided into three key stages, starting from the readily available macrolide, Erythromycin A:
-
Stage 1: Selective Deoxygenation of Erythromycin A at the C-12 Position. This crucial step involves the removal of the hydroxyl group at the 12th carbon of the erythronolide ring to form 12-Deoxyerythromycin A.
-
Stage 2: Oximation of the C-9 Ketone. The ketone group at the C-9 position of 12-Deoxyerythromycin A is converted into an oxime.
-
Stage 3: Etherification of the 9-Oxime. The hydroxyl group of the newly formed oxime is reacted with 2-methoxyethoxymethyl chloride to introduce the characteristic side chain of Roxithromycin, yielding 12-Deoxy Roxithromycin.
A logical workflow for the synthesis is presented below:
Detailed Experimental Protocols
Stage 1: Synthesis of 12-Deoxyerythromycin A
The selective deoxygenation of the tertiary hydroxyl group at C-12 of Erythromycin A is a challenging transformation. A plausible method involves a two-step process of oxidation to a ketone followed by reductive deoxygenation.
Step 1a: Oxidation of Erythromycin A to 12-Ketoerythromycin A
-
Reagents and Materials:
-
Erythromycin A
-
Dimethyl sulfoxide (DMSO), activated
-
A suitable carbodiimide (e.g., dicyclohexylcarbodiimide - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Anhydrous dichloromethane (DCM)
-
Pyridinium trifluoroacetate (Py-TFA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
Dissolve Erythromycin A in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add activated DMSO to the solution.
-
In a separate flask, prepare a solution of the carbodiimide in anhydrous DCM.
-
Slowly add the carbodiimide solution to the Erythromycin A solution at a controlled temperature (e.g., 0 °C).
-
Add pyridinium trifluoroacetate to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by silica gel column chromatography to obtain 12-Ketoerythromycin A.
-
Step 1b: Reductive Deoxygenation of 12-Ketoerythromycin A
-
Reagents and Materials:
-
12-Ketoerythromycin A
-
Tosylhydrazine
-
A suitable reducing agent (e.g., sodium borohydride or sodium cyanoborohydride)
-
An appropriate solvent system (e.g., methanol, ethanol)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 12-Ketoerythromycin A in the chosen solvent in a reaction vessel.
-
Add tosylhydrazine to the solution and stir to form the corresponding tosylhydrazone.
-
Once the tosylhydrazone formation is complete (monitored by TLC), add the reducing agent in portions at a controlled temperature.
-
Allow the reaction to proceed until the starting material is consumed.
-
Perform an aqueous work-up to isolate the crude product.
-
Purify the product by silica gel column chromatography to yield 12-Deoxyerythromycin A.
-
Stage 2: Synthesis of 12-Deoxyerythromycin A 9-Oxime
-
Reagents and Materials:
-
12-Deoxyerythromycin A
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve 12-Deoxyerythromycin A in the chosen solvent.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform a standard work-up to isolate the crude 12-Deoxyerythromycin A 9-oxime.
-
The crude product may be used in the next step without further purification or can be purified by recrystallization or column chromatography.
-
Stage 3: Synthesis of 12-Deoxy Roxithromycin
-
Reagents and Materials:
-
12-Deoxyerythromycin A 9-oxime
-
2-Methoxyethoxymethyl chloride (MEM-Cl)
-
A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF, dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve 12-Deoxyerythromycin A 9-oxime in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Add the base portion-wise to the solution to form the alkoxide of the oxime.
-
Slowly add 2-methoxyethoxymethyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography to obtain 12-Deoxy Roxithromycin.
-
Quantitative Data
Due to the limited availability of specific literature on the synthesis of 12-Deoxy Roxithromycin, the following tables present plausible target yields and reaction parameters based on analogous transformations reported for Erythromycin A and other macrolides. These values should be considered as starting points for experimental optimization.
Table 1: Summary of Reaction Parameters and Target Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Target Yield (%) |
| 1a | Erythromycin A | Activated DMSO, EDC, Py-TFA | DCM | 0 to RT | 12-24 | 60-70 |
| 1b | 12-Ketoerythromycin A | Tosylhydrazine, NaBH₄ | Methanol | 0 to RT | 4-8 | 50-60 |
| 2 | 12-Deoxyerythromycin A | NH₂OH·HCl, Et₃N | Ethanol | Reflux | 12-24 | 80-90 |
| 3 | 12-Deoxyerythromycin A 9-Oxime | MEM-Cl, NaH | THF | 0 to RT | 6-12 | 70-80 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.9 | White crystalline powder |
| 12-Deoxyerythromycin A | C₃₇H₆₇NO₁₂ | 717.9 | White solid |
| 12-Deoxyerythromycin A 9-Oxime | C₃₇H₆₈N₂O₁₂ | 732.9 | White solid |
| 12-Deoxy Roxithromycin | C₄₁H₇₆N₂O₁₄ | 821.1 | White solid |
Mandatory Visualizations
Synthesis Pathway of 12-Deoxy Roxithromycin
The following diagram illustrates the chemical transformations from Erythromycin A to 12-Deoxy Roxithromycin.
Experimental Workflow for a Generic Synthesis Step
This diagram outlines a typical workflow for one of the synthetic steps described, from reaction setup to product isolation and characterization.
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 12-Deoxy Roxithromycin. It is intended to serve as a foundational resource for researchers to design and execute experiments aimed at producing this and other novel macrolide analogues. Further experimental validation and optimization are necessary to establish a robust and scalable synthetic route.
